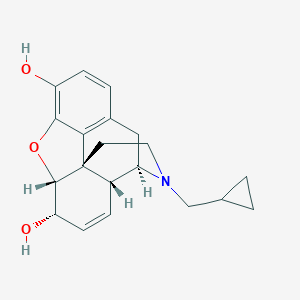

N-(Cyclopropylmethyl)normorphine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Morphine Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1976-45-0 |

|---|---|

Molecular Formula |

C20H23NO3 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-(cyclopropylmethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

InChI |

InChI=1S/C20H23NO3/c22-15-5-3-12-9-14-13-4-6-16(23)19-20(13,17(12)18(15)24-19)7-8-21(14)10-11-1-2-11/h3-6,11,13-14,16,19,22-23H,1-2,7-10H2/t13-,14+,16-,19-,20-/m0/s1 |

InChI Key |

QZYZSIRGEVMEPZ-BKRJIHRRSA-N |

SMILES |

C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(C=C5)O |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5[C@H]2CC6=C3C(=C(C=C6)O)O[C@H]4[C@H](C=C5)O |

Canonical SMILES |

C1CC1CN2CCC34C5C2CC6=C3C(=C(C=C6)O)OC4C(C=C5)O |

Other CAS No. |

1976-45-0 |

Synonyms |

N-(cyclopropylmethyl)normorphine |

Origin of Product |

United States |

Historical Trajectory of Morphinan Alkaloid Research and Discovery of Opioid Antagonists

The journey into understanding opioid compounds began with the isolation of morphine from opium by Friedrich Wilhelm Adam Sertürner in 1804. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov This seminal discovery marked the dawn of alkaloid chemistry and initiated a long-standing scientific endeavor to elucidate the structure and activity of morphinan (B1239233) alkaloids. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov For over a century, research primarily focused on developing potent analgesics by modifying the morphine structure. A significant breakthrough came with the work of Hungarian pharmacist János Kabay, who developed a method for the direct isolation of morphine from poppy straw, revolutionizing the production of this critical medicinal compound. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov

The relentless pursuit of an ideal analgesic—one with the potent pain-relieving properties of morphine but without its undesirable side effects, such as addiction and respiratory depression—led to the synthesis of a vast number of semi-synthetic opioids. mdpi.comnih.govresearchgate.net This extensive research into structure-activity relationships (SAR) inadvertently paved the way for the discovery of opioid antagonists. Scientists observed that certain modifications to the morphine molecule could abolish its agonistic (activating) effects and instead produce compounds that could block the effects of other opioids. This discovery was a critical turning point, providing researchers with invaluable tools to probe the opioid receptor system and leading to the development of life-saving drugs for opioid overdose.

Evolution of N Substituted Noropioid Derivatives Within Opioid Ligand Design

A key area of exploration in opioid ligand design has been the modification of the substituent at the nitrogen atom (N-17) of the morphinan (B1239233) skeleton. nih.govnih.govresearchgate.net Early research demonstrated that the N-methyl group of morphine was not essential for analgesic activity. This realization opened the door to the synthesis of a wide array of N-substituted noropioid derivatives, where the methyl group is replaced with other chemical moieties.

The nature of the N-substituent was found to be a critical determinant of a ligand's pharmacological profile, influencing its binding affinity, selectivity for different opioid receptor subtypes (mu, delta, and kappa), and its intrinsic efficacy (i.e., whether it acts as an agonist, antagonist, or partial agonist). nih.govnih.gov For instance, replacing the N-methyl group with larger alkyl groups often led to a decrease in agonist potency and an increase in antagonist activity.

A particularly significant breakthrough was the introduction of the N-cyclopropylmethyl group. mdpi.com This specific substitution proved to be highly effective in conferring potent antagonist properties to the morphinan scaffold. The synthesis and pharmacological evaluation of N-(cyclopropylmethyl)normorphine and its congeners, such as naloxone (B1662785) and naltrexone (B1662487), were instrumental in solidifying the understanding of how N-substituents modulate opioid receptor function. mdpi.com These compounds became indispensable tools for both basic research and clinical applications. mdpi.com

N Cyclopropylmethyl Normorphine As a Foundational Research Probe in Opioid Receptor Systems

Synthetic Pathways to the Normorphine Scaffold and N-Alkylation Approaches

The journey to this compound begins with the synthesis of its precursor, normorphine. Normorphine is the N-demethylated derivative of morphine. wikipedia.org The N-demethylation of morphine can be achieved through various chemical methods. One common approach involves the use of reagents like cyanogen (B1215507) bromide (the von Braun reaction) or chloroformates such as vinyl chloroformate. These methods, while effective, often require harsh conditions and the handling of toxic reagents. nih.gov

More contemporary and "greener" approaches are continually being developed. For instance, N-demethylation of oripavine, a related morphinan alkaloid, can be accomplished by converting it into its cyclopropylmethyl quaternary salt followed by demethylation with a thiolate. This method avoids the use of toxic reagents and proceeds in good yields. nih.gov

Once the normorphine scaffold is obtained, the next crucial step is N-alkylation to introduce the desired substituent at the nitrogen atom (N-17). For the synthesis of this compound, this involves the reaction of normorphine with a cyclopropylmethyl halide, typically cyclopropylmethyl bromide. google.com This alkylation is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent is also critical, with aprotic, dipolar solvents often being employed. google.com The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield and minimize the formation of byproducts. google.com

The nature of the N-substituent is a critical determinant of the pharmacological activity of the resulting morphinan derivative. Increasing the size of the N-substituent from a methyl group to a three- to five-carbon chain, such as allyl or cyclopropylmethyl, often confers antagonist properties at opioid receptors. nih.gov

Introduction and Modification of the N-17 Cyclopropylmethyl Moiety

The N-17 cyclopropylmethyl group is a hallmark of several potent opioid antagonists. Its introduction and subsequent modification are key strategies in medicinal chemistry to modulate the pharmacological profile of morphinan-based compounds.

The primary method for introducing the cyclopropylmethyl group onto the normorphine nitrogen is through direct N-alkylation. This is typically achieved by reacting normorphine with cyclopropylmethyl bromide in the presence of a base. google.com The efficiency of this reaction can be influenced by the presence of impurities in the alkylating agent. For instance, alkenyl impurities in bromomethylcyclopropane can lead to the formation of undesired byproducts. google.com Therefore, purification of the alkylating agent is crucial for a clean reaction.

An alternative strategy involves the formation of a quaternary ammonium (B1175870) salt. For example, buprenorphine has been synthesized from oripavine by first forming the cyclopropylmethyl quaternary salt, followed by N-demethylation with a thiolate to yield N-cyclopropylmethyl nororipavine. nih.gov This intermediate can then be converted to the final product.

While the N-cyclopropylmethyl group is a common feature, further modifications of this substituent can lead to compounds with altered pharmacological properties. Research has explored the effects of introducing additional groups onto the cyclopropylmethyl moiety or replacing it with other cyclic or acyclic substituents. For instance, a series of 17-N-substituted derivatives of normorphine and noroxymorphone (B159341) with five- and six-membered ring substituents have been synthesized and evaluated. nih.gov These studies aim to understand the structure-activity relationships (SAR) and to develop compounds with improved selectivity for different opioid receptor subtypes (μ, δ, and κ). nih.gov The introduction of a methyl group at the C-17 position of N-cyclopropylmethyl-normorphine has also been studied to understand its effect on receptor binding and in vivo activity. nih.gov

Regiospecific Modifications and Functionalizations on the Morphinan Core

Beyond the N-17 substituent, modifications at other positions of the morphinan core, particularly at C-14 and C-6, are crucial for fine-tuning the pharmacological profile of this compound analogues.

The introduction of a hydroxyl group at the C-14 position of the morphinan skeleton is a significant modification that is present in many clinically important opioids, such as naloxone (B1662785) and naltrexone (B1662487). rsc.org This hydroxylation generally enhances the antagonist potency.

Several methods exist for C-14 hydroxylation. A common starting material for the synthesis of 14-hydroxylated opioids is thebaine, a natural alkaloid from the opium poppy. researchgate.netresearchgate.net Thebaine can be oxidized to 14-hydroxycodeinone, a key intermediate. researchgate.net This oxidation can be achieved using various oxidizing agents, including hydrogen peroxide in acidic conditions or through catalytic air oxidation with metal salts like manganese or copper sulfates. researchgate.net

More recently, methods for the direct C-14 oxidation of morphine derivatives have been developed. For example, a process for the production of 14-hydroxynormorphinone derivatives from morphine derivatives has been described, which can then be used to produce noroxymorphone, a key intermediate for naltrexone. google.com

Besides hydroxylation, other substitutions at the C-14 position have been explored. For instance, a series of N-(cyclopropylmethyl)-14β-substituted-normorphine analogues, including a 14β-bromo derivative, have been synthesized and evaluated for their opioid agonist and antagonist activities. acs.orgnih.gov

The C-6 position of the morphinan ring is another site that has been extensively modified to generate new analogues with diverse pharmacological activities. researchgate.net The nature of the substituent at this position plays a key role in receptor binding, efficacy, and signaling. researchgate.net

In morphine, the C-6 position bears a hydroxyl group. This can be oxidized to a keto group, as seen in morphinone (B1233378) derivatives. This transformation is often a key step in the synthesis of more complex opioids. For example, the oxidation of a morphine derivative with an oxidizing agent effective for converting allylic alcohols to keto groups, such as sodium dichromate, yields the corresponding morphinone. google.com

Further transformations at the C-6 position are also common. For example, the C-6 hydroxyl group of morphinans can be converted to an amine to produce aminomorphinans. nih.gov The Mitsunobu reaction has been employed for the synthesis of novel morphine derivatives by modifying the C-6 position. nih.gov Additionally, the introduction of various functional groups, such as acrylonitrile, at the C-6 position of N-methylmorphinans has been shown to have a strong influence on opioid receptor binding and signaling. researchgate.net

The development of 6,14-ethenomorphinans, which contain an ethylene (B1197577) bridge between the C-6 and C-14 positions, represents another class of semisynthetic opiate derivatives with a rigid molecular structure. nih.gov These compounds are often synthesized via Diels-Alder reactions of thebaine with various dienophiles. nih.gov

Remote Functionalizations and Ring System Fusions

The rigid pentacyclic structure of this compound presents unique challenges and opportunities for synthetic modification at positions remote from the primary functional groups. Such modifications can significantly alter the pharmacological profile of the parent molecule.

Late-stage functionalization of the morphinan core at positions that are not easily accessible through classical methods is a key strategy for generating novel analogues. One such approach involves the use of photocatalysis. For instance, the C8-position of the morphinan skeleton has been successfully functionalized through the addition of photochemically generated carbon-centered radicals to substrates containing an enone in the C-ring. nih.govnottingham.ac.uk This method, employing tetrabutylammonium (B224687) decatungstate (TBADT) as a hydrogen atom transfer photocatalyst, allows for the introduction of a variety of functional groups under mild conditions, demonstrating the potential for late-stage modification of these complex molecules. nih.govnottingham.ac.uk

Another site of significant interest for remote functionalization is the C-14 position. The introduction of various substituents at this position has been shown to modulate the activity of morphinan-based ligands. A series of N-(cyclopropylmethyl)-14β-substituted-normorphine analogues have been synthesized, including those with bromo and sulfur-containing groups, leading to compounds with a spectrum of activities from pure antagonists to mixed agonists/antagonists. nih.gov Furthermore, the synthesis of 14-O-heterocyclic-substituted naltrexone derivatives has been explored to develop selective mu-opioid receptor antagonists.

The fusion of additional rings to the morphinan skeleton can dramatically alter the conformation and properties of the resulting molecule. The Diels-Alder reaction is a powerful tool for this purpose, particularly utilizing thebaine or its N-substituted analogues as the diene. N-cyclopropylmethyl-northebaine, a precursor to this compound, readily undergoes [4+2] cycloaddition reactions with a variety of dienophiles to yield 6,14-etheno-bridged morphinans. chem-soc.si These reactions typically proceed with high stereoselectivity, with the dienophile approaching from the less hindered β-face of the molecule. The nature of the N17-substituent, such as the cyclopropylmethyl group, can influence the ratio of the resulting adducts.

The synthesis of spiro-fused systems represents another strategy for ring system modification. For example, spirobenzocyclohexyl derivatives of naltrexone have been synthesized. nih.gov These compounds are designed to probe the spatial requirements of opioid receptors, with the spirocyclic group intended to orient the appended aromatic ring in a specific manner relative to the morphinan core. nih.gov

Advanced Chemical Synthesis Techniques Applied to this compound Series

The synthesis of this compound and its complex analogues has benefited from the application of modern and advanced chemical synthesis techniques, enabling more efficient and novel routes to these compounds.

While many derivatives are prepared via semi-synthesis from naturally occurring opiates, the total synthesis of these molecules offers greater flexibility in analogue design. A notable example is the asymmetric total synthesis of (-)-naltrexone, a closely related analogue. nih.govrsc.org This synthesis features a rhodium(I)-catalyzed C-H alkenylation and a torquoselective electrocyclization cascade to construct the core morphinan structure. nih.govrsc.org A key step in this synthesis is the late-stage installation of the C-14 hydroxyl group via a Pd-mediated dehydrogenation to an enone, followed by a C-H allylic oxidation. nih.govrsc.org Such cascade reactions, where multiple bonds are formed in a single operation, significantly increase synthetic efficiency. nih.govrsc.org Tandem radical cyclization reactions have also been explored as a strategy for the convergent synthesis of the morphinan skeleton. acs.org

As mentioned previously, photocatalysis has emerged as a powerful tool for the late-stage functionalization of the morphinan scaffold. nih.govnottingham.ac.uk Photoredox catalysis, using visible light, has also been applied to key transformations in the synthesis of opioid precursors, such as N-demethylation, offering a greener alternative to traditional methods that often employ toxic reagents. nih.gov

Flow chemistry is another advanced technique that is increasingly being applied to the synthesis of active pharmaceutical ingredients, including opioid analogues. acs.orgvapourtec.com Continuous flow reactors offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. acs.orgvapourtec.com These features can lead to higher yields, improved purity, and more sustainable manufacturing processes. The N-demethylation of oxycodone, a precursor for antagonists like naloxone and naltrexone, has been successfully demonstrated in a scalable flow electrolysis cell. acs.orgvapourtec.com

The use of enzymes in the synthesis of morphinan derivatives represents a green and highly selective approach. Biocatalysis has been explored for key steps such as N- and O-demethylation, which are crucial for converting naturally occurring alkaloids into valuable therapeutic agents like buprenorphine. almacgroup.com Engineered oxygenase enzymes have shown the ability to perform these demethylation reactions, replacing harsh and toxic chemical reagents typically used in the von Braun reaction. almacgroup.com While the direct enzymatic synthesis of this compound is not yet established, the development of biocatalytic methods for precursor synthesis highlights a significant advancement in the field. almacgroup.comnih.govplos.org

Quantitative Assessment of Opioid Receptor Binding Affinities (In Vitro)

Radioligand binding assays are a cornerstone of in vitro pharmacology, allowing for the quantification of a compound's affinity for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used. The test compound, in this case, this compound, is then introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the intrinsic affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Research has indicated that this compound exhibits a high affinity for the mu-opioid receptor (MOR). Studies utilizing guinea pig brain membranes have determined a Ki value of 0.29 nM for this compound at the MOR. This high affinity suggests a strong potential for interaction with this receptor subtype, which is primarily responsible for the analgesic effects of many opioid drugs.

The binding affinity of this compound for the delta-opioid receptor (DOR) has also been assessed. In the same studies using guinea pig brain membranes, the compound displayed a Ki value of 3.1 nM at the DOR. While still indicating a significant affinity, this value is approximately tenfold higher than its affinity for the MOR, suggesting a degree of selectivity for the mu receptor over the delta receptor.

Investigations into the binding profile of this compound at the kappa-opioid receptor (KOR) have revealed a Ki value of 0.51 nM in guinea pig brain membranes. This demonstrates a high affinity for the KOR, comparable to its affinity for the MOR. This suggests that this compound is a non-selective ligand with high affinity for both mu and kappa opioid receptors.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) |

| Mu (µ) | Not Specified | Guinea Pig Brain | 0.29 |

| Delta (δ) | Not Specified | Guinea Pig Brain | 3.1 |

| Kappa (κ) | Not Specified | Guinea Pig Brain | 0.51 |

This table summarizes the reported binding affinities of this compound for the mu, delta, and kappa opioid receptors.

Currently, there is a lack of specific published data detailing the direct interaction and binding affinity of this compound for the Nociceptin/Orphanin FQ Peptide (NOP) receptor. Further research is required to fully characterize its profile at this receptor, which is involved in a variety of physiological processes, including pain modulation, and is distinct from the classical opioid receptors.

G-Protein Coupled Receptor (GPCR) Signaling and Functional Efficacy (In Vitro)

Beyond simple binding, it is crucial to understand the functional consequences of a compound's interaction with a receptor. Opioid receptors are G-protein coupled receptors (GPCRs), and their activation initiates intracellular signaling cascades.

The [35S]GTPγS binding assay is a functional technique used to measure the extent to which a ligand can activate the G-protein coupled to a receptor. In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used. When an agonist binds to the receptor and activates it, it facilitates the exchange of GDP for GTP on the associated G-protein. The binding of the radiolabeled [35S]GTPγS can then be quantified as a measure of receptor activation and G-protein signaling. The maximal effect produced by the compound is denoted as Emax, and the concentration required to produce 50% of the maximal effect is the EC50 value.

Beta-Arrestin Recruitment and Ligand Bias Characterization

In contemporary pharmacology, the activation of GPCRs is understood to initiate multiple downstream signals, not limited to G-protein coupling. A critical alternative pathway involves the recruitment of β-arrestin proteins. mdpi.com The concept of "ligand bias" or "functional selectivity" describes the ability of a ligand to preferentially activate one pathway over another (e.g., G-protein signaling versus β-arrestin recruitment). nih.gov This is highly relevant for opioids, as it is hypothesized that G-protein activation primarily mediates the desired analgesic effects, while the β-arrestin pathway is implicated in adverse effects like respiratory depression, tolerance, and constipation. mdpi.comfrontiersin.orgnih.gov

The pharmacological profile of this compound derivatives has been a key area of investigation for biased signaling.

Normorphine , the parent compound lacking the N-cyclopropylmethyl group, was found to have a higher potency and efficacy for β-arrestin recruitment compared to morphine, suggesting it is biased towards the β-arrestin pathway. nih.gov This provides a crucial baseline for understanding the influence of the N-cyclopropylmethyl substitution.

Derivatives of N-(cyclopropylmethyl)morphinan have been specifically engineered to achieve biased signaling. For example, compound 5i , a derivative of N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaine, was identified as a G protein-biased kappa opioid receptor (KOR) agonist. nih.gov

Similarly, NAQ , a 17-cyclopropylmethyl-substituted morphinan, acted as a low-efficacy partial agonist for G-protein activation but did not induce β-arrestin2 translocation, effectively acting as an antagonist for the β-arrestin pathway. researchgate.net

Studies on nalfurafine (B1239173) , another KOR agonist bearing the N-cyclopropylmethyl moiety, and its analogs have also focused on dissecting the structural requirements for selectivity between G-protein and β-arrestin pathways. mdpi.com

These findings collectively indicate that while the core morphinan structure can be biased towards β-arrestin, the N-cyclopropylmethyl group and other substitutions are critical determinants of functional selectivity, allowing for the development of G-protein biased ligands with potentially improved therapeutic profiles. frontiersin.org

Ligand-Receptor Interaction Mechanisms and Structural Insights

Understanding how this compound and its derivatives bind to opioid receptors at a molecular level is crucial for rational drug design. Computational methods, including docking, molecular dynamics, and pharmacophore modeling, have become indispensable tools for elucidating these interactions.

Computational Docking Studies with Opioid Receptor Crystal Structures

Computational docking predicts the preferred orientation of a ligand when bound to a receptor's binding site. With the availability of high-resolution crystal structures of opioid receptors, such as the mu- (MOR) and kappa- (KOR) opioid receptors, docking studies can provide detailed snapshots of these interactions. nih.govelsevierpure.com

For morphinan-based ligands, docking studies consistently identify a canonical binding pose. Key interactions typically involve:

An ionic interaction between the protonated nitrogen of the ligand and a highly conserved aspartic acid residue (Asp147 in the MOR) in the receptor's transmembrane helix 3 (TM3). nih.govnih.gov

Hydrogen bonding between the phenolic hydroxyl group of the ligand and a histidine residue (His297 in the MOR) in TM6. nih.gov

Hydrophobic interactions between the ligand's rigid carbon skeleton and various hydrophobic residues lining the binding pocket. nih.gov

Docking studies on derivatives of N-(cyclopropylmethyl)morphinans have helped rationalize observed structure-activity relationships. For instance, modeling has been used to show how specific side chains, such as a 14β-phenylacetyl group on a naltrexone-like scaffold, can access additional binding sites within the receptor, explaining changes in affinity and selectivity. openrepository.com These computational analyses allow researchers to visualize how different substituents on the this compound scaffold can enhance or diminish interactions with specific receptor subtypes, guiding the synthesis of more potent and selective compounds. mdpi.com

Molecular Dynamics Simulations of this compound at Receptor Binding Sites

While docking provides a static image, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, simulating its movement and conformational changes over time. mdpi.com MD simulations are computationally intensive but provide deeper insights into the stability of interactions and the conformational landscape of the receptor upon ligand binding. mdpi.com

MD simulations performed on opioid receptors complexed with various ligands have revealed:

The stability of the crucial ionic and hydrogen bonds identified in docking studies. nih.govmdpi.com

The role of water molecules in mediating hydrogen bond networks between the ligand and the receptor. nih.gov

How different ligands can stabilize distinct receptor conformations, which is the structural basis for ligand bias. Agonists that promote G-protein signaling without β-arrestin recruitment may induce subtle conformational changes that hinder the binding of β-arrestin. nih.gov

For example, extensive MD simulations have been used to understand how non-biased agonists versus G-protein biased agonists differentially position the transmembrane helices of the MOR, which in turn affects the receptor's ability to engage with intracellular signaling partners like G-proteins or β-arrestin. nih.gov These simulations are critical for moving beyond static pictures and understanding the dynamic nature of receptor activation.

Pharmacophore Modeling for Opioid Receptor Subtype Selectivity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) that a ligand must possess to bind to a specific receptor. This model then serves as a 3D query to search for new, structurally diverse compounds with the potential for similar activity. fu-berlin.de

This approach has been successfully applied to the development of selective opioid ligands:

The "message-address" concept, a precursor to modern pharmacophore modeling, was used in the design of NAQ, a highly selective MOR ligand derived from the N-(cyclopropylmethyl)morphinan scaffold. researchgate.net In this concept, the "message" is the core pharmacophore responsible for receptor activation, while the "address" is an additional chemical moiety that confers selectivity for a particular receptor subtype.

More recently, structure-based pharmacophore models have been developed from the crystal structure of KOR bound to the non-nitrogenous agonist Salvinorin A. These models were used in virtual screening campaigns to identify novel and selective KOR agonists with entirely new chemical scaffolds. fu-berlin.de

By defining the key features of the this compound structure and its analogs that dictate binding and selectivity, pharmacophore models provide a powerful blueprint for the discovery of next-generation opioid modulators.

Structure-Activity Relationship (SAR) Elucidation of this compound Derivatives

The systematic modification of the this compound chemical structure has been a fruitful area of research, yielding crucial insights into the structural requirements for affinity, selectivity, and functional activity at opioid receptors. The N-cyclopropylmethyl substituent itself is known to often confer mixed agonist-antagonist or pure antagonist properties at the MOR, while frequently maintaining agonism at the KOR. mdpi.com

Key SAR findings from studies on its derivatives are summarized below:

| Structural Modification | Position | Effect on Receptor Activity |

| Bromo substitution | 14β | Resulted in a pure antagonist with potency similar to naloxone at the guinea pig ileum. nih.gov |

| Thioether analogue | 14β | Produced a compound with mixed agonist and antagonist potency, similar to nalorphine (B1233523). nih.gov |

| Ortho-substitution on 7α-phenyl ring | - | A derivative (Compound 7a) showed high KOR selectivity and potent KOR agonism. nih.gov |

| Meta-substitution on nornepenthone core | - | Led to a KOR/MOR dual modulator with KOR agonist and MOR antagonist activity. dntb.gov.ua |

| Arylcarboxamido-phenyl group | 7α | Extensive SAR led to the identification of compound 5i, a highly potent and selective G-protein biased KOR agonist. nih.gov |

| Isoquinoline (B145761) carboxamido group (NAQ) | 6α | This modification yielded a highly potent and selective MOR ligand with low G-protein efficacy and an inability to recruit β-arrestin. researchgate.net |

| Acyl side chain | 14β | On a related dihydronoroxymorphinone scaffold, these modifications led to ligands with high affinity for MOP, KOP, and DOP, and uniquely, moderate affinity for the Nociceptin/orphanin FQ peptide (NOP) receptor. openrepository.com |

These studies highlight that while the N-cyclopropylmethyl group is a foundational element for a specific pharmacological profile, modifications at other positions, particularly at C6, C7, and C14, can dramatically alter the compound's affinity, selectivity, and functional bias across the different opioid receptor subtypes. nih.govresearchgate.netnih.gov This detailed SAR knowledge is invaluable for the continued development of opioid ligands with tailored pharmacological effects.

Correlation Between N-17 Substituent Variations and Receptor Pharmacology

The substituent at the N-17 position on the morphinan skeleton plays a pivotal role in defining the pharmacological character of the resulting compound. plos.orgnih.gov This position has been a primary focus of structural manipulation, leading to a wide spectrum of compounds ranging from full agonists to partial agonists and pure antagonists. nih.gov The size and nature of the alkyl group attached to the nitrogen can determine whether the compound enhances or blocks receptor activity. youtube.com

Replacing the N-methyl group of morphine with larger substituents has profound effects. For example, the N-allyl group, as seen in nalorphine, confers opioid antagonist properties, enabling it to reverse the effects of agonists like morphine. plos.orgnih.gov However, nalorphine can also produce its own analgesic effects, defining it as a partial agonist. plos.orgnih.gov Similarly, substituting the N-methyl group with an N-(cyclopropyl)methyl group can lead to potential antagonism. nih.gov Generally, N-substituents with a chain length of three to five carbons tend to result in antagonists. youtube.com

Conversely, the addition of an N-phenethyl group is associated with an enhancement of affinity and selectivity for the µ-opioid peptide (MOP) receptor, leading to potent agonism. plos.orgnih.gov This enhancement is also observed in the oxymorphone series, where N-phenethyl substitution increases both MOP receptor affinity and agonist potency. researchgate.net The basicity of the N-17 nitrogen is also a critical factor; studies on norbinaltorphimine (B1679850) congeners suggest that a basic nitrogen at this position is essential for potent and selective interaction with the kappa opioid receptor. nih.gov

| N-17 Substituent | Example Compound(s) | General Effect on Receptor Pharmacology | Primary Receptor Profile |

|---|---|---|---|

| Methyl | Morphine, Oxymorphone | Agonist activity. youtube.com | µ-Opioid Receptor (MOR) Agonist |

| Allyl (3 carbons) | Nalorphine | Confers antagonist properties; classified as a partial agonist. plos.orgnih.govyoutube.com | MOR Partial Agonist / Antagonist |

| Cyclopropylmethyl (4 carbons) | Naltrexone | Typically results in antagonist activity. youtube.com | Full Antagonist |

| Phenethyl | N-Phenethylnormorphine | Enhances affinity and selectivity for the MOP receptor, potent agonism. plos.orgnih.gov | MOR Agonist |

Influence of C-14 Modifications on Opioid Receptor Affinity and Efficacy

While natural opiates are unsubstituted at the C-14 position, synthetic modifications at this site have been shown to significantly improve a compound's pharmacological profile, including potency and receptor selectivity. nih.govnih.gov The introduction of a hydroxyl (-OH), amino (-NH2), or alkoxy (-OR) group at C-14 can lead to derivatives with exceptionally high potency at all three major opioid receptors (µ, δ, and κ). nih.gov

For instance, the introduction of a 14-methoxy group into oxymorphone was found to increase binding affinities at all three opioid receptors and resulted in a compound with 400-fold greater analgesic potency than morphine. nih.gov A particularly striking example is 14-methoxymetopon, which can exhibit potency up to one million times greater than morphine upon supraspinal administration and demonstrates reduced tolerance and physical dependence. nih.gov

The interplay between substituents at C-14 and N-17 is crucial in determining the final pharmacological activity. Research on a series of 5'-substituted pyridomorphinans demonstrated that the functional activity of the ligands was influenced by the nature of the substituents at both positions. researchgate.netresearchgate.net In one case, incorporating a 3-phenylpropoxy group at C-14 onto an N-methylpyridomorphinan framework yielded a dual µ-opioid receptor (MOR) agonist/δ-opioid receptor (DOR) agonist. researchgate.net However, placing the same C-14 substituent on an N-cyclopropylmethylpyridomorphinan scaffold resulted in a MOR agonist/DOR antagonist. researchgate.netresearchgate.net This highlights that the N-substituent's conformation in relation to the rest of the molecule, rather than just the substituent itself, dictates the compound's efficacy. nih.gov

| N-17 Substituent | C-14 Substituent | Resulting Pharmacological Profile |

|---|---|---|

| Methyl | 3-Phenylpropoxy (on a pyridomorphinan) | Dual MOR Agonist / DOR Agonist. researchgate.net |

| Cyclopropylmethyl | 3-Phenylpropoxy (on a pyridomorphinan) | MOR Agonist / DOR Antagonist. researchgate.netresearchgate.net |

| Methyl | Methoxy (on oxymorphone) | Increased binding affinity at MOR, DOR, KOR; potent agonist. nih.gov |

| Phenethyl | Methoxy (on N-methylmorphinan-6-ones) | Turned selective µ-opioid receptor ligands into dual µ/δ opioid receptor agonists. researchgate.net |

Impact of Alterations in Other Morphinan Ring Systems on Receptor Interactions

Beyond the N-17 and C-14 positions, modifications to other parts of the morphinan ring system also significantly affect receptor interactions. One such modification is the saturation of the 7,8-double bond. In studies of morphine-6-glucuronide (B1233000) analogues, saturation of this double bond consistently led to an increase in agonist activity compared to the unsaturated parent compounds. nih.gov

The nature of the substituent at the C-6 position is also a key determinant of activity. For example, replacing the 6-hydroxyl group of morphine with a 6-carbonyl group, as in oxymorphone, is a common and impactful modification. plos.org In a direct comparison within N-phenethyl derivatives, the presence of a carbonyl group at position 6 was found to be preferable to a hydroxyl function, leading to enhanced MOP receptor affinity and more potent agonist activity both in vitro and in vivo. researchgate.net

Furthermore, the core ring structure itself can be altered to create novel classes of compounds. The development of pyridomorphinans, where a pyridine (B92270) ring is fused to the morphinan C-ring, creates a new scaffold. Within this series, the introduction of various substituents at C-14 and N-17 has led to ligands with mixed functional activities, such as MOR agonists/DOR antagonists, which are hypothesized to be novel analgesics with fewer side effects. researchgate.netresearchgate.net The orvinols, another class derived from ring-C bridged epoxymorphinans, also demonstrate how significant alterations to the core structure can produce ligands with high affinity for multiple opioid receptors. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Morphine |

| Oxymorphone |

| Nalorphine |

| Naltrexone |

| 14-Methoxymetopon |

| N-Phenethylnormorphine |

| Morphine-6-glucuronide |

| Norbinaltorphimine |

| Orvinols |

Preclinical Pharmacological Characterization and Biological Activities of N Cyclopropylmethyl Normorphine and Analogues

In Vitro Cellular Pharmacology in Receptor Expression Systems

The initial characterization of a compound's pharmacological properties typically begins with in vitro assays. These experiments utilize cultured cells that have been genetically modified to express specific receptor subtypes, such as the mu (µ), delta (δ), and kappa (κ) opioid receptors. This approach allows for a detailed investigation of the compound's interaction with each receptor in a controlled environment, free from the complexities of a whole biological system.

Characterization in Human Opioid Receptor-Transfected Cell Lines (e.g., CHO Cells)

To determine the binding affinity of N-(Cyclopropylmethyl)normorphine and its analogues for opioid receptors, radioligand binding assays are commonly performed using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human recombinant opioid receptors (hMOR, hDOR, hKOR). In these assays, the test compound's ability to displace a radiolabeled ligand with known affinity for the receptor is measured. The results are expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Illustrative Opioid Receptor Binding Affinities (Ki, nM) for N-Substituted Morphinan (B1239233) Analogues in CHO Cells Expressing Human Opioid Receptors

| Compound | MOP (Ki, nM) | DOP (Ki, nM) | KOP (Ki, nM) |

| Morphine | 6.55 | 291 | 385 |

| Naltrexone (B1662487) | 0.1 - 0.5 | 5 - 10 | 1 - 3 |

| N-Phenethylnormorphine | 0.93 | 114 | 225 |

Note: Data for Morphine and N-Phenethylnormorphine are derived from studies on rat brain or human recombinant receptors and are presented for comparative purposes. nih.gov Naltrexone data represents a typical range found in literature.

Functional Assays of Intracellular Signaling Pathways (e.g., Calcium Mobilization)

Beyond receptor binding, functional assays are crucial to determine whether a compound acts as an agonist (activator), antagonist (blocker), or partial agonist. These assays measure the downstream cellular events following receptor interaction.

One common method is the [³⁵S]GTPγS binding assay, which measures G-protein activation, a primary step in opioid receptor signaling. Agonists increase [³⁵S]GTPγS binding, while antagonists block this effect. This compound and its close analogues, like naltrexone, are known to be potent antagonists at the µ-opioid receptor, meaning they effectively block the receptor activation induced by agonists like morphine or DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin). researchgate.net Some analogues, however, may retain partial agonist activity. respiratory-therapy.com

Another key signaling pathway involves the mobilization of intracellular calcium ([Ca²⁺]i). Opioid receptor activation, particularly of the µ-receptor, can lead to an increase in intracellular calcium levels. nih.gov This can be measured using fluorescent calcium indicators in receptor-transfected cells. As an antagonist, this compound would be expected to block the calcium mobilization induced by an opioid agonist.

Table 2: Illustrative Functional Activity of Opioid Ligands at the Human Mu-Opioid Receptor (hMOR) in Transfected CHO Cells

| Compound | Assay | Parameter | Value |

| DAMGO (Agonist) | [³⁵S]GTPγS | EC₅₀ (nM) | 5 - 15 |

| [³⁵S]GTPγS | Eₘₐₓ (%) | 100 | |

| Calcium Mobilization | EC₅₀ (nM) | 10 - 30 | |

| Naltrexone (Antagonist) | [³⁵S]GTPγS | Kₑ (nM) | 0.5 - 2.0 |

| Calcium Mobilization | Kₑ (nM) | 1.0 - 5.0 |

Note: EC₅₀ (half maximal effective concentration) measures agonist potency. Eₘₐₓ (maximal effect) measures agonist efficacy relative to a standard full agonist. Kₑ (equilibrium dissociation constant) measures antagonist potency. The values are illustrative based on typical findings for these compounds.

In Vivo Preclinical Studies in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models, most commonly rodents, to assess their physiological effects, including their ability to relieve pain (antinociception).

Assessment of Antinociceptive Properties in Rodent Models

Thermal nociception models are standard for evaluating the analgesic properties of opioid compounds. The tail-flick and hot-plate tests measure the latency of a rodent to withdraw its tail from a radiant heat source or to lick its paws/jump from a heated surface, respectively. Opioid agonists like morphine increase this reaction latency, indicating an antinociceptive effect.

The role of a compound like this compound in these tests is typically as an antagonist. When administered prior to an opioid agonist, it is expected to block the agonist's analgesic effect, resulting in a reaction latency similar to that of a control animal. researchgate.net The potency of this antagonism can be quantified as an AD₅₀ value (the dose required to reduce the agonist's effect by 50%). Some N-substituted normorphinans can exhibit partial agonist activity, producing a modest antinociceptive effect on their own, though typically less than that of morphine. nih.gov

Table 3: Illustrative Antinociceptive Activity (ED₅₀, mg/kg) of Morphine and Antagonist Potency of Naltrexone in Rodent Thermal Nociception Tests

| Test | Animal | Compound | Parameter | Value (mg/kg, s.c.) |

| Hot-Plate Test | Mouse | Morphine | ED₅₀ | 2.0 - 10.0 |

| Tail-Flick Test | Mouse | Morphine | ED₅₀ | 1.5 - 5.0 |

| Tail-Flick Test | Mouse | Naltrexone (vs. Morphine) | AD₅₀ | 0.05 - 0.2 |

Note: ED₅₀ (median effective dose) is the dose that produces a maximal possible effect in 50% of the population. AD₅₀ (median antagonist dose) is the dose that reduces the effect of an agonist by 50%. Values are illustrative and can vary based on specific experimental conditions.

The acetic acid writhing test is a model of inflammatory pain. Intraperitoneal injection of a dilute acetic acid solution induces a characteristic stretching and writhing behavior in rodents. This response is mediated by the release of inflammatory mediators like prostaglandins (B1171923) and bradykinin. Analgesics, including opioids and non-steroidal anti-inflammatory drugs (NSAIDs), reduce the number of writhes.

Studies on related N-cyclopropylmethyl derivatives have demonstrated potent, dose-dependent antinociceptive activity in the abdominal constriction (writhing) assay. This suggests that compounds in this class can effectively inhibit this type of pain behavior. As a compound with potential partial agonist activity, this compound itself could demonstrate a reduction in writhing when administered alone. As an antagonist, it would reverse the much more pronounced anti-writhing effect of a potent agonist like morphine.

Investigation of Opioid Tolerance Modulation in Preclinical Paradigms

The development of tolerance, a phenomenon where repeated administration of an opioid results in a diminished analgesic effect, is a significant limitation in long-term pain management. Preclinical studies have explored the potential of this compound and its analogues to modulate this process.

Irreversible mu-opioid receptor (MOR) antagonists, including analogues of this compound, have been investigated for their effects on morphine-induced antinociceptive tolerance in mouse models. One study utilized irreversible antagonists such as N-CPM-TAMO and N-CPM-MET-CAMO. When administered intracerebroventricularly, these compounds did not produce antagonism of morphine-induced analgesia for at least 8 hours. However, when co-administered with morphine, they dose-dependently prevented the development of acute antinociceptive tolerance. nih.gov This prevention of tolerance was observed for up to 420 minutes, even with repeated morphine administration. nih.gov The antinociceptive effect of morphine in the presence of these irreversible antagonists was still blockable by naloxone (B1662785), confirming the involvement of opioid receptors. nih.gov

The mechanism behind this tolerance modulation is thought to involve the regulation of opioid receptor signaling pathways. Chronic opioid exposure can lead to a paradoxical upregulation of adenylyl cyclase activity, a key enzyme in cellular signaling. nih.gov This hyperactivity is hypothesized to contribute to the development of tolerance and withdrawal. nih.gov It is suggested that some opioid ligands may prevent tolerance by interfering with these downstream signaling cascades without immediately blocking the receptor's analgesic effects. nih.gov

Furthermore, the process of receptor desensitization and internalization is closely linked to tolerance development. nih.govelsevierpure.com Some analogues of this compound have been designed to have specific effects on these processes. For instance, the analogue NAQ was found to not induce the translocation of β-arrestin2, a protein critically involved in MOR desensitization and internalization. nih.gov This property is significant as receptor internalization is considered a mechanism for the development of opioid tolerance. nih.gov

Table 1: Effect of Irreversible Mu-Opioid Antagonists on Morphine-Induced Antinociceptive Tolerance

| Compound | Effect on Morphine Analgesia (Initial) | Effect on Morphine Tolerance (Co-administered) | Duration of Tolerance Prevention |

| N-CPM-TAMO | No antagonism for at least 8 hours | Complete prevention (dose-dependent) | Up to 420 minutes |

| N-CPM-MET-CAMO | No antagonism for at least 8 hours | Complete prevention (dose-dependent) | Up to 420 minutes |

Prevention and Attenuation of Opioid Withdrawal Syndrome in Animal Models

Opioid withdrawal syndrome is a collection of distressing physical and psychological symptoms that occur upon cessation or reduction of opioid use in a dependent individual. Preclinical research has focused on developing compounds that can mitigate these symptoms.

Antagonist-precipitated withdrawal is an experimental paradigm where an opioid antagonist is administered to an opioid-dependent animal, rapidly inducing a withdrawal syndrome. This model is used to assess the severity of physical dependence and the potential of new compounds to alleviate withdrawal symptoms.

Studies with this compound analogues have shown promising results in this paradigm. For example, the compound NAQ was found to precipitate fewer withdrawal symptoms in morphine-dependent mice compared to the standard antagonist naloxone. nih.gov Even at doses ten times higher than naloxone, NAQ did not induce significant physical withdrawal symptoms. nih.gov Similarly, the analogue NFP produced significantly lesser withdrawal symptoms than naloxone at comparable doses. nih.gov

The intensity of precipitated withdrawal can vary depending on the antagonist used. Butorphanol, a mixed agonist-antagonist, has been shown to precipitate a withdrawal syndrome in morphine-dependent rats, but with a potency one to two orders of magnitude less than naloxone. nih.gov Notably, some prominent features of naloxone-precipitated withdrawal, such as wet dog shakes, were absent with butorphanol, indicating qualitative differences in the withdrawal syndromes induced. nih.gov

Spontaneous withdrawal occurs naturally after the cessation of chronic opioid administration. Animal models of spontaneous withdrawal are also used to evaluate potential therapeutic agents. While specific data on this compound in spontaneous withdrawal models is less detailed in the provided context, the general aim is to find compounds that reduce the severity of symptoms like agitation, muscle aches, and sleep disturbances that characterize this state. biorxiv.orgwikem.org The development of compounds with mixed agonist-antagonist profiles is a key strategy in this area, aiming to provide enough agonist activity to prevent withdrawal without producing significant rewarding effects. nih.gov

Examination of Opioid-Induced Receptor Desensitization and Internalization in Preclinical Systems

Opioid receptor desensitization and internalization are cellular processes that contribute to the development of tolerance and can influence the severity of withdrawal. nih.govelsevierpure.com Desensitization refers to the uncoupling of the receptor from its intracellular signaling pathways, leading to a reduced response to an agonist. nih.govelsevierpure.com Internalization is the process where the receptor is removed from the cell surface and sequestered within the cell. youtube.com

Research on this compound analogues has investigated their impact on these processes. A significant finding is that the analogue NAQ did not induce the translocation of β-arrestin2 in cells expressing the mu-opioid receptor. nih.gov β-arrestin2 plays a crucial role in the desensitization and internalization of G protein-coupled receptors, including opioid receptors. nih.gov The lack of β-arrestin2 recruitment by NAQ suggests it may not promote receptor desensitization and internalization in the same way as traditional opioids like morphine. nih.gov This characteristic is considered beneficial, as it may lead to a reduced potential for tolerance and dependence. nih.gov

The relationship between agonist efficacy and receptor regulation is complex. Some agonists, like morphine, are known to be less effective at inducing receptor internalization compared to others, yet they still produce significant tolerance. nih.govresearchgate.net This suggests that multiple mechanisms, including those independent of internalization, contribute to the long-term adaptation of the opioid system. nih.gov

Evaluation of Mixed Agonist-Antagonist Pharmacological Profiles (Preclinical)

Compounds with a mixed agonist-antagonist profile interact with different types of opioid receptors in distinct ways, for instance, acting as an agonist at one receptor type and an antagonist at another. This approach is being explored to develop analgesics with a better side-effect profile and lower abuse potential.

Characterization of Kappa Opioid Receptor Agonism Coupled with Mu Opioid Receptor Antagonism

A particularly interesting mixed pharmacological profile is the combination of kappa opioid receptor (KOR) agonism with mu-opioid receptor (MOR) antagonism. KOR activation can produce analgesia, but it can also lead to undesirable side effects like dysphoria and sedation. acs.org The hypothesis is that by combining KOR agonism with MOR antagonism, the analgesic effects can be retained while mitigating some of the negative effects associated with both pure KOR agonists and MOR agonists. nih.govnih.gov

Several analogues of this compound have been synthesized and evaluated for this dual activity. For example, a series of 14-beta-substituted analogues were tested for their activity at both MOR and KOR. nih.gov The 14-beta-bromo derivative was found to be a pure antagonist at the guinea pig ileum, which is rich in MORs, with a potency similar to naloxone. nih.gov In contrast, the sulfur analogue displayed both agonist and antagonist properties, similar to nalorphine (B1233523). nih.gov

Further research has focused on developing ligands with high affinity for both KOR and MOR but with distinct efficacies at each. nih.gov Some orvinol derivatives, which share a structural relationship with this compound, have been shown to be potent, full agonists at KOR while acting as potent MOR antagonists. nih.gov For instance, certain ligands in this series demonstrated high efficacy at KOR with no efficacy at MOR, effectively acting as MOR antagonists. nih.gov

The nalfurafine (B1239173) analogue, TK10 (NMF), is another example of a mixed-action agonist, functioning at both KOR and delta-opioid receptors (DOR) while having low efficacy at the MOR. mdpi.com Preclinical studies in mice showed that the antinociception produced by compounds like TK10 was mediated by KOR and DOR, but not MOR. mdpi.com This profile suggests a potential for developing analgesics that are less likely to produce the typical side effects associated with MOR activation, such as respiratory depression and abuse liability. mdpi.com

Table 2: Receptor Binding and Functional Activity of Selected this compound Analogues and Related Compounds

| Compound | Primary Receptor Target(s) | Functional Activity |

| N-CPM-TAMO | Mu-Opioid Receptor | Irreversible Antagonist |

| N-CPM-MET-CAMO | Mu-Opioid Receptor | Irreversible Antagonist |

| NAQ | Mu-Opioid Receptor | Low Efficacy Partial Agonist/Antagonist |

| NFP | Mu and Kappa Opioid Receptors | MOR Partial Agonist, KOR Partial Agonist |

| 14-beta-bromo analogue | Mu-Opioid Receptor | Pure Antagonist |

| Sulfur analogue | Mu and Kappa Opioid Receptors | Agonist and Antagonist |

| Orvinol derivatives (selected) | Mu and Kappa Opioid Receptors | KOR Full Agonist, MOR Antagonist |

| TK10 (NMF) | Kappa and Delta Opioid Receptors | KOR/DOR Agonist, Low MOR Efficacy |

Development and Preclinical Assessment of Bifunctional Opioid Ligands

The development of these bifunctional ligands from the this compound scaffold and related structures often relies on the "message-address" concept. nih.govfrontiersin.org In this model, the core morphinan structure acts as the "message," primarily responsible for affinity and activity, while specific substituents serve as the "address," directing the ligand's selectivity towards a particular receptor subtype. frontiersin.org Early structure-activity relationship (SAR) studies on 4,5-epoxymorphinans demonstrated that the N-substituent is a critical modulator of efficacy. nih.gov For instance, the N-methyl group in morphine and oxymorphone is associated with potent MOR agonism. mdpi.com In contrast, replacing the N-methyl group with a larger N-cyclopropylmethyl (CPM) group, as seen in naltrexone, typically confers antagonist properties at the MOR. nih.govfrontiersin.org

Researchers have leveraged this principle to fine-tune the activity of new compounds. By modifying the N-substituent on a noroxymorphone (B159341) core, the goal is to enhance MOR efficacy while maintaining low efficacy or producing antagonism at the DOR. nih.gov One prominent example is the development of benzylideneoxymorphone (BOM), which was identified as a MOR partial agonist and DOR antagonist, representing a significant lead for bifunctional ligand design. nih.govtouro.edu Further exploration of this chemical space led to the synthesis of analogues like nitro-benzylideneoxymorphone (NBOM), a potent MOR agonist and DOR partial agonist. frontiersin.org In these studies, it was consistently observed that N-methyl derivatives exhibit higher MOR efficacy compared to their N-cyclopropylmethyl (CPM) counterparts. frontiersin.org

A series of 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3'-carboxamido)morphinan (NAQ) analogues were also synthesized and characterized to study their structure-activity relationships. nih.gov Competition binding assays revealed that specific substitutions on the isoquinoline (B145761) ring could retain or improve MOR selectivity over both kappa (KOR) and delta opioid receptors. nih.gov One such analogue, compound 11 , acted as a MOR antagonist in functional assays. nih.gov

Further illustrating the nuanced role of the N-substituent, sulfate (B86663) conjugation at the 6-position of N-substituted normorphine derivatives has been explored. N-cyclopropylmethylnormorphine-6-sulfate (C-6-S) showed analgesic activity equipotent to its parent compound, N-cyclopropylmethylnormorphine (CPN), in the acetic acid writhing test. nih.gov However, the antagonistic activity of C-6-S against morphine-induced analgesia was found to be higher than that of CPN. nih.gov

The tables below summarize the preclinical pharmacological data for selected bifunctional ligands based on the morphinan scaffold.

Table 1: Opioid Receptor Binding Affinities of Selected Compounds

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

|---|---|---|---|

| Benzylideneoxymorphone (BOM, 6) | 0.20 ± 0.03 | 1.8 ± 0.2 | 31 ± 2 |

| Nitro-BOM (NBOM, 12) | 0.16 ± 0.02 | 1.5 ± 0.2 | 17 ± 2 |

| N-p-chloro-phenethylnorhydromorphone (2i) | 0.30 ± 0.04 | 0.24 ± 0.03 | 31 ± 4 |

Data sourced from multiple studies. nih.govfrontiersin.orgmdpi.com Ki represents the inhibitory constant, indicating the concentration of the ligand that binds to 50% of the receptors. A lower Ki value signifies higher binding affinity.

Table 2: Functional Activity of Selected Compounds in [³⁵S]GTPγS Assay| Compound | Receptor | Potency (EC₅₀, nM) | Efficacy (% Eₘₐₓ) |

|---|---|---|---|

| Benzylideneoxymorphone (BOM, 6) | MOR | 4.3 ± 0.8 | 46 ± 2 |

| DOR | - | Antagonist (Kₑ = 138 ± 24 nM) | |

| Nitro-BOM (NBOM, 12) | MOR | 0.73 ± 0.09 | 84 ± 2 |

| DOR | 1.8 ± 0.2 | 47 ± 2 | |

| N-p-chloro-phenethylnorhydromorphone (2i) | MOR | 0.29 ± 0.04 | 60 ± 3 |

| DOR | 0.34 ± 0.06 | 98 ± 7 |

Data sourced from multiple studies. nih.govfrontiersin.orgmdpi.com EC₅₀ is the concentration of a ligand that provokes a response halfway between the baseline and maximum response. Eₘₐₓ is the maximum response achievable by the ligand, relative to a standard full agonist. Kₑ is the equilibrium dissociation constant for an antagonist.

Collectively, these findings demonstrate that strategic modifications to the this compound structure and its analogues provide a viable pathway for the development of bifunctional opioid ligands. nih.gov The interplay between the N-substituent and other parts of the morphinan scaffold is crucial in defining the affinity and efficacy profile at MOR and DOR, offering valuable insights for designing next-generation analgesics. mdpi.comnih.gov

Advanced Research Avenues and Future Perspectives in N Cyclopropylmethyl Normorphine Research

Design and Synthesis of Next-Generation N-(Cyclopropylmethyl)normorphine-Based Ligands with Tailored Functional Selectivity

The this compound scaffold is a cornerstone in the development of next-generation opioid ligands. The core principle driving this research is the concept of functional selectivity, or biased agonism, which posits that a ligand can selectively activate one intracellular signaling pathway over another (e.g., G-protein signaling responsible for analgesia versus β-arrestin pathways linked to adverse effects). frontiersin.orgnih.gov The substitution on the nitrogen atom of the morphinan (B1239233) structure is a critical determinant of the compound's activity. nih.gov While smaller N-substituents often yield agonists, increasing the size to a three- to five-carbon chain, such as an allyl or cyclopropylmethyl group, typically introduces antagonist properties at one or more opioid receptors. nih.gov

Structure-activity relationship (SAR) studies are pivotal in this endeavor. By systematically modifying the this compound backbone, scientists can fine-tune a ligand's affinity and efficacy at mu (μ), delta (δ), and kappa (κ) opioid receptors. nih.govelifesciences.org For instance, research into N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines has led to the identification of highly potent and selective KOR agonists. nih.gov One such compound, 5i, demonstrated subpicomolar binding affinity for KOR and was identified as a G protein-biased agonist, producing potent antinociceptive effects in animal models without causing sedation. nih.gov

Further research has focused on creating ligands with mixed pharmacological profiles, which may offer a better balance of therapeutic action and side effects. nih.gov A series of meta-substituted N-cyclopropylmethyl-nornepenthone derivatives were designed, leading to the discovery of a compound (10a) that acts as a KOR agonist while simultaneously being a MOR antagonist. nih.gov This dual-action profile is a promising strategy for developing treatments for substance use disorders. nih.gov These synthetic efforts highlight a rational, structure-based approach to creating ligands with precisely tailored functional selectivity, moving beyond simple agonism or antagonism to achieve nuanced pharmacological effects. elifesciences.org

Table 1: Structure-Activity Relationships of this compound Derivatives

| Derivative Class/Compound | Key Structural Modification | Receptor Profile | Observed Functional Activity |

|---|---|---|---|

| 14-β-substituted-normorphine analogues | Addition of a 14-β-bromo group | - | Pure antagonist, similar in potency to naloxone (B1662785). nih.gov |

| 14-β-substituted-normorphine analogues | Addition of a 14-β-sulfur group (thionyl) | - | Mixed agonist-antagonist, similar to nalorphine (B1233523). nih.gov |

| N-cyclopropylmethyl-nornepenthones (Compound 10a) | Meta-substituted phenyl group | KOR / MOR | KOR agonist / MOR antagonist. nih.gov |

| N-cyclopropylmethyl-7α-[para-(arylcarboxamido)phenyl]-6,14-endoethano-tetrahydronorthebaines (Compound 5i) | para-(arylcarboxamido)phenyl group at 7α position | Highly selective KOR | Potent, G protein-biased KOR agonist. nih.gov |

Integration of Systems Biology and Proteomics Approaches to Elucidate Opioid Receptor Mechanisms

Understanding the full impact of this compound-based ligands requires looking beyond simple receptor binding and activation. Systems biology and proteomics offer powerful tools to map the complex intracellular signaling cascades and protein interaction networks that are engaged following receptor activation. frontiersin.org These approaches provide a global view of the cellular response, revealing downstream effects that determine a drug's ultimate pharmacological profile.

Quantitative proteomics, using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows researchers to compare the entire protein landscape of cells before and after treatment with an opioid agonist. frontiersin.org Such studies have revealed that µ-opioid receptor activation can significantly alter proteins involved in numerous key pathways, including the PI3K-Akt, Notch, and TNF signaling pathways. frontiersin.org These findings are crucial as they connect receptor activation to downstream cellular processes like neuronal apoptosis, differentiation, and metabolism. frontiersin.org

Advanced techniques such as proximity labeling (e.g., APEX-based) coupled with signaling assays can further dissect these mechanisms. nih.gov This allows for the precise mapping of protein-protein interactions within the receptor's immediate vicinity, showing how a ligand can modulate receptor trafficking and efficacy. nih.gov By applying these systems-level approaches to functionally selective ligands derived from the this compound scaffold, researchers can build a detailed "signaling fingerprint" for each compound. This provides a deeper mechanistic understanding of why certain ligands produce potent analgesia with fewer side effects, guiding the rational design of safer and more effective therapeutics.

Table 2: Systems Biology and Proteomics in Opioid Research

| Technique | Application in Opioid Research | Key Findings |

|---|---|---|

| Quantitative Proteomics (LC-MS/MS) | Comprehensive comparison of the proteome in cells treated with a µ-opioid agonist versus control. frontiersin.org | Identified significant changes in proteins involved in PI3K-Akt, Notch, and TNF signaling pathways. frontiersin.org |

| Bioluminescence Resonance Energy Transfer (BRET) | Assesses the interaction between the opioid receptor and specific transducers (G-protein vs. β-arrestin 2). frontiersin.org | Allows for the quantification of a ligand's functional bias, distinguishing G-protein biased agonists from those that recruit β-arrestin. frontiersin.orgnih.gov |

| APEX-based Proximity Labeling | Maps protein-protein interactions in the immediate vicinity of the opioid receptor upon ligand binding. nih.gov | Elucidates how ligand binding in specific pockets modulates receptor efficacy and intracellular trafficking. nih.gov |

Development of Novel Preclinical Models for Assessing Complex Opioid Pharmacology

The development of sophisticated ligands like functionally selective this compound derivatives necessitates equally sophisticated preclinical models to accurately assess their complex pharmacology. benthamscience.com Traditional models that measure only a single endpoint, such as analgesia, are insufficient to capture the nuanced profiles of these next-generation compounds.

A key advancement is the use of transgenic animal models, such as β-arrestin 2 knockout mice. frontiersin.orgnih.gov Studies in these animals have been foundational to the theory of biased agonism, demonstrating that morphine produces stronger, longer-lasting analgesia with reduced side effects in the absence of β-arrestin 2. frontiersin.org These models are invaluable for testing whether new G-protein biased ligands, derived from scaffolds like this compound, achieve their improved safety profiles by avoiding the β-arrestin pathway. nih.gov

In addition to genetic models, researchers are developing more refined behavioral and physiological assays. For example, specific assays are used to distinguish centrally-mediated analgesic effects from peripheral actions. nih.gov Furthermore, understanding the anatomical substrates of opioid action is leading to new model development. Research has identified specific neuronal populations, such as the Oprm1-expressing neurons in the parabrachial nucleus, as critical mediators of opioid-induced respiratory depression. nih.gov Future preclinical models may involve the targeted manipulation (e.g., via chemogenetics) of these specific circuits to test whether novel ligands can provide pain relief without impacting the neurons that control respiration. nih.gov These advanced models are essential for validating the therapeutic hypotheses generated from in vitro studies and ensuring that only the most promising candidates advance.

Contributions of this compound Research to the Fundamental Understanding of Opioid System Pathophysiology

Research centered on the this compound scaffold has made significant contributions to our fundamental understanding of the opioid system's role in various disease states, particularly pain and addiction. nih.govnih.gov The development of ligands with mixed and complex receptor profiles has been instrumental in dissecting the contributions of different opioid receptors (μ, κ, and δ) to both therapeutic effects and pathological processes. nih.gov

A critical area of advancement is in the treatment of substance use disorders (SUD). nih.gov The hypothesis that activating the kappa opioid receptor (KOR) while blocking the mu opioid receptor (MOR) could be beneficial for SUD has been explored through ligands derived from the this compound structure. The creation of KOR agonist/MOR antagonist compounds provides powerful chemical tools to test this hypothesis in preclinical models of addiction. nih.gov

Furthermore, the pursuit of functionally selective ligands has fundamentally reshaped our understanding of opioid receptor signaling in the context of tolerance and dependence. nih.govmdpi.com The long-held view that tolerance was an unavoidable consequence of chronic receptor activation is being challenged. mdpi.com Studies with G-protein biased agonists suggest that by avoiding the β-arrestin pathway, it may be possible to develop analgesics that maintain their efficacy over time with a reduced liability for physical dependence. nih.gov By providing a platform for creating these highly specific molecular probes, this compound research is not just yielding new drug candidates; it is untangling the complex layers of opioid receptor function and providing a clearer path toward deciphering the mechanisms of tolerance and addiction that have long plagued the field. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Morphine |

| Naloxone |

| Naltrexone (B1662487) |

| Nalorphine |

| SLL-1062 |

| SLL-039 |

| DAMGO |

| U50,488h |

| IBNtxA |

| PZM21 |

| Lornoxicam |

| 6-acetylmorphine |

| morphine-6-glucuronide (B1233000) |

| herkinorin |

| oxymorphone |

| endomorphin-2 (EM-2) |

| oliceridine/TRV130 |

Q & A

Q. What are the synthetic pathways for N-(Cyclopropylmethyl)normorphine, and how is its purity validated?

this compound is synthesized via multi-step reactions involving cyclopropylmethyl groups and morphinan backbones. A representative method involves nucleophilic substitution and amidation, as seen in the synthesis of structurally related compounds (e.g., yields of 85–95% for intermediates using NaOH and triethylamine as catalysts) . Purity is confirmed via 1H-NMR (e.g., characteristic peaks for cyclopropylmethyl protons at δ 0.5–1.5 ppm) and TLC (Rf values compared to standards). For advanced validation, HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) ensures >98% purity .

Q. How is the structural integrity of this compound confirmed in pharmacological studies?

Structural confirmation relies on spectroscopic techniques :

- NMR : Assignments of epoxy (δ 3.1–3.5 ppm) and hydroxyl (δ 5.2 ppm) protons.

- High-resolution mass spectrometry (HRMS) : Exact mass matching for C₂₀H₂₁NO₃ (theoretical: 323.3856; observed: 323.3852) . X-ray crystallography may resolve stereochemistry in derivatives (e.g., 5α,6β configurations in related morphinans) .

Advanced Research Questions

Q. How do contradictory findings on this compound’s opioid receptor interactions inform experimental design?

Studies on analogs like M320 (a cyclopropylmethyl-substituted nororvinol) show mixed agonism/antagonism at κ- and μ-opioid receptors. For example, M320 binds κ-receptors (Ki = 0.8 nM) but lacks μ-receptor activity in rat vas deferens assays . To resolve contradictions:

Q. What methodological approaches address discrepancies in this compound’s effects on prostaglandin synthesis?

In rat placental tissues, M320 (a related compound) does not inhibit PGE₂ synthesis but elevates ir-OXY (oxytocin) levels by 25-fold . To reconcile such discrepancies:

Q. How can structural modifications optimize this compound’s pharmacokinetics?

Derivatives like nalfurafine (a cyclopropylmethyl-containing opioid) show enhanced bioavailability via:

- Fluorination : Increases metabolic stability (e.g., 3-furyl groups reduce CYP3A4 degradation).

- Salt formation : Hydrochloride salts improve solubility (e.g., 50 mg/mL in water for nalfurafine) . Computational docking (e.g., AutoDock Vina) predicts binding affinity changes with substitutions at C-6 or C-14 .

Data Contradiction Analysis

Q. Why do studies report variable efficacy of this compound analogs in delaying parturition?

M320 delays rat parturition by 48 hours but does not suppress placental PGE₂ synthesis . Contradictions arise from:

- Tissue-specific effects : Uterine vs. placental receptor density differences.

- Non-prostaglandin pathways : Oxytocin/AVP upregulation may drive delays . Resolution requires tissue-specific knockout models and multi-omics profiling (e.g., RNA-seq of uterine vs. placental tissues).

Methodological Tables

| Synthetic Intermediate | Yield (%) | Key Analytical Data | Reference |

|---|---|---|---|

| N-(Cyclopropylmethyl)benzamide intermediate | 85 | ¹H-NMR (CDCl₃): δ 0.8–1.2 (m, cyclopropyl) | |

| Oxadiazole derivative | 56 | HRMS: m/z 589.2012 [M+H]⁺ |

Key Recommendations for Researchers

- Prioritize stereochemical purity in synthesis to avoid confounding pharmacological results .

- Use species-matched receptor assays (e.g., humanized κ-opioid receptors in mice) for translational relevance .

- Address metabolic instability via prodrug strategies (e.g., esterification of hydroxyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.